molecular formula C17H28 B1505918 4,8-Dimethyl-1-phenylnonane CAS No. 205529-85-7

4,8-Dimethyl-1-phenylnonane

Cat. No.: B1505918
CAS No.: 205529-85-7
M. Wt: 232.4 g/mol
InChI Key: STMINNULIMUIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethyl-1-phenylnonane is an organic compound with the molecular formula C17H28. It is a branched alkane featuring a phenyl group attached to the first carbon of a nonane chain, with methyl groups at the 4th and 8th positions. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-1-phenylnonane typically involves the following steps:

  • Friedel-Crafts Alkylation: This reaction involves the alkylation of benzene with an appropriate alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3).

  • Hydrogenation: The resulting alkylated benzene undergoes hydrogenation to reduce any double or triple bonds, ensuring the formation of a saturated nonane chain.

  • Methylation: Finally, methyl groups are introduced at the 4th and 8th positions through controlled methylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethyl-1-phenylnonane undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can reduce functional groups, such as converting ketones to alcohols.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or nitro groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents like halogens (Cl2, Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Alcohols, ketones, carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Halogenated compounds, nitro compounds.

Scientific Research Applications

4,8-Dimethyl-1-phenylnonane is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

  • Biology: It is used in the study of lipid metabolism and membrane biology.

  • Medicine: It is investigated for potential therapeutic applications, such as in drug delivery systems.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,8-Dimethyl-1-phenylnonane exerts its effects depends on its specific application. For instance, in drug delivery systems, it may interact with biological membranes, facilitating the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4,8-Dimethyl-1-phenylnonane is structurally similar to other branched alkanes and alkylbenzenes. Some similar compounds include:

  • 1-Phenylheptane

  • 4-Methyl-1-phenylnonane

  • 3,7-Dimethyl-1-phenylnonane

These compounds differ in the position and number of methyl groups, which can influence their chemical properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4,8-dimethylnonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28/c1-15(2)9-7-10-16(3)11-8-14-17-12-5-4-6-13-17/h4-6,12-13,15-16H,7-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMINNULIMUIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699054
Record name (4,8-Dimethylnonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205529-85-7
Record name (4,8-Dimethylnonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dimethyl-1-phenylnonane
Reactant of Route 2
Reactant of Route 2
4,8-Dimethyl-1-phenylnonane
Reactant of Route 3
Reactant of Route 3
4,8-Dimethyl-1-phenylnonane
Reactant of Route 4
Reactant of Route 4
4,8-Dimethyl-1-phenylnonane
Reactant of Route 5
Reactant of Route 5
4,8-Dimethyl-1-phenylnonane
Reactant of Route 6
Reactant of Route 6
4,8-Dimethyl-1-phenylnonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.